An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(4-hydroxyphenoxy)propanoate
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(4-hydroxyphenoxy)propanoate
Executive Summary
This technical guide provides a comprehensive analysis of Ethyl 2-(4-hydroxyphenoxy)propanoate, a pivotal chemical intermediate with significant applications in the agrochemical and pharmaceutical industries. The document delineates its molecular structure, stereochemistry, and core physicochemical properties. Detailed sections are dedicated to its spectroscopic profile, chemical reactivity, and established synthesis methodologies, including stereoselective approaches. The guide emphasizes the compound's critical role as a chiral building block for aryloxyphenoxypropionate herbicides and explores its potential as a molecular scaffold in drug discovery, particularly in the context of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Experimental protocols, data tables, and process diagrams are provided to offer researchers, chemists, and drug development professionals a practical and in-depth resource.
Introduction: A Molecule of Dual Significance
Ethyl 2-(4-hydroxyphenoxy)propanoate is an organic ester that holds a position of considerable industrial importance. While it is most recognized as a key precursor in the synthesis of high-potency, chiral herbicides, its structural motifs are also of increasing interest to the pharmaceutical sector.[1] The molecule is characterized by a phenoxy ring bearing a hydroxyl group, linked via an ether bond to an ethyl propanoate moiety containing a chiral center.
The biological activity of its derivatives is profoundly influenced by stereochemistry. Specifically, the (R)-enantiomer is the biologically active form for most of its herbicidal applications, a direct consequence of the chiral recognition mechanisms at the target enzyme active sites in plants.[2] This enantioselectivity underscores the necessity for robust stereoselective synthesis and analytical methods. For drug development professionals, the aryloxyphenoxypropanoic acid scaffold is a known pharmacophore for PPAR agonists, a class of drugs used to treat metabolic disorders like type 2 diabetes.[3] This guide will explore these facets, providing both foundational knowledge and field-proven insights into the chemistry and application of this versatile compound.
Molecular Structure and Stereochemistry
The fundamental structure of Ethyl 2-(4-hydroxyphenoxy)propanoate consists of a hydroquinone monoether linked to the α-carbon of ethyl propionate. The presence of a stereocenter at the C2 position of the propanoate chain gives rise to two enantiomers: (R)- and (S)-Ethyl 2-(4-hydroxyphenoxy)propanoate.
Caption: General structure of Ethyl 2-(4-hydroxyphenoxy)propanoate.
The IUPAC name for the (R)-enantiomer is Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate.[4] The differentiation between enantiomers is critical, as the biological activity, particularly herbicidal efficacy, resides almost exclusively in the (R)-isomer.[2] This is due to the specific three-dimensional fit required for binding to the target enzyme, acetyl-CoA carboxylase.[2]
Physicochemical and Chiroptical Properties
The physical and chemical properties of Ethyl 2-(4-hydroxyphenoxy)propanoate are summarized below. The data primarily pertains to the (R)-enantiomer, which is the most studied form.
| Property | Value | Source(s) |
| CAS Number | 71301-98-9 ((R)-enantiomer) 65343-67-1 (Racemate) | [5],[6] |
| Molecular Formula | C₁₁H₁₄O₄ | [5] |
| Molecular Weight | 210.23 g/mol | [5] |
| Appearance | Colorless to yellowish liquid or solid | [7] |
| Melting Point | 36-37 °C | |
| Boiling Point | 327.4 °C at 760 mmHg | |
| Density | 1.156 g/cm³ | |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMF); Insoluble in water | [7] |
| Refractive Index | 1.518 | |
| LogP | 1.72 | |
| Storage Temperature | 2-8°C |
Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment rely on a suite of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy While public database spectra are scarce, the expected NMR signals can be predicted from the molecular structure:
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¹H NMR:
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Aromatic Protons: Two sets of doublets in the range of δ 6.7-6.9 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Phenolic Proton: A broad singlet (exchangeable with D₂O) typically downfield, its position dependent on solvent and concentration.
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Methine Proton (CH): A quartet at δ ~4.6-4.8 ppm, coupled to the adjacent methyl protons.
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Ester Methylene Protons (OCH₂): A quartet at δ ~4.1-4.3 ppm, coupled to the ethyl's terminal methyl protons.
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Propanoate Methyl Protons (CH-CH₃): A doublet at δ ~1.5-1.7 ppm, coupled to the methine proton.
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Ester Methyl Protons (CH₂-CH₃): A triplet at δ ~1.2-1.4 ppm, coupled to the methylene protons.
-
-
¹³C NMR:
-
Ester Carbonyl: A signal around δ ~170-173 ppm.[2]
-
Aromatic Carbons: Four signals in the aromatic region (δ ~115-155 ppm), with the carbons attached to oxygen (C-O) appearing more downfield.
-
Methine Carbon (CH): A signal around δ ~70-75 ppm.
-
Ester Methylene Carbon (OCH₂): A signal around δ ~60-62 ppm.
-
Propanoate Methyl Carbon (CH-CH₃): A signal around δ ~16-18 ppm.
-
Ester Methyl Carbon (CH₂-CH₃): A signal around δ ~14-15 ppm.
-
Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): Expected at m/z = 210.
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Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅, 45 Da), loss of the ethyl group (-C₂H₅, 29 Da), and cleavage of the ether bond, leading to fragments corresponding to the hydroxyphenoxy cation (m/z = 109) and the propanoate fragment.
Infrared (IR) Spectroscopy
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O-H Stretch: A broad band around 3200-3500 cm⁻¹ from the phenolic hydroxyl group.
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C-H Stretches: Signals just below 3000 cm⁻¹ for aliphatic C-H and just above 3000 cm⁻¹ for aromatic C-H.
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C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of an ester carbonyl.
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C-O Stretches: Strong bands in the 1100-1300 cm⁻¹ region corresponding to the ether and ester C-O bonds.
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C=C Stretches: Absorptions around 1500-1600 cm⁻¹ from the aromatic ring.
Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is the definitive method for determining enantiomeric purity (enantiomeric excess, ee). This technique uses a chiral stationary phase to separate the (R)- and (S)-enantiomers, allowing for their quantification. This is a critical quality control step in the production of enantiomerically pure material for agrochemical or pharmaceutical use.[2]
Chemical Reactivity and Stability
The reactivity of Ethyl 2-(4-hydroxyphenoxy)propanoate is governed by its three primary functional groups: the phenolic hydroxyl group, the ester moiety, and the aromatic ring.
Caption: Chemical reactivity map for Ethyl 2-(4-hydroxyphenoxy)propanoate.
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Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a base to form a phenoxide, a potent nucleophile. This allows for O-alkylation or O-acylation to produce various derivatives.
-
Ester Group: The ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed under acidic or basic conditions to yield 2-(4-hydroxyphenoxy)propanoic acid and ethanol. It can also be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to the corresponding diol or undergo transesterification in the presence of another alcohol and a catalyst.
-
Aromatic Ring: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Reactions such as halogenation or nitration would primarily occur at the positions ortho to the hydroxyl group.
Stability: The compound is stable under recommended storage conditions (2-8°C, dry). It is incompatible with strong oxidizing agents.[4]
Synthesis and Manufacturing
Several synthetic routes to Ethyl 2-(4-hydroxyphenoxy)propanoate have been established. The choice of method often depends on the desired stereochemistry and scale of production.
Method 1: Williamson Ether Synthesis (Racemic)
This is a common method for preparing the racemic mixture. It involves the nucleophilic substitution of a leaving group on an ethyl propanoate derivative by hydroquinone.
Caption: Workflow for racemic synthesis via Williamson Ether Synthesis.
Experimental Protocol:
-
Reaction Setup: Suspend hydroquinone (1.1 eq), ethyl 2-bromopropionate (1.0 eq), and potassium carbonate (excess) in a suitable solvent like methyl ethyl ketone (MEK).
-
Reaction: Stir the suspension under reflux for approximately 5 hours. The potassium carbonate acts as a base to deprotonate the hydroquinone and neutralize the HBr byproduct.
-
Workup: After cooling, remove the insoluble inorganic salts by filtration.
-
Isolation: Concentrate the filtrate by distillation to remove the solvent.
-
Purification: Dissolve the residue in a solvent like ethyl acetate, wash with a dilute acid (e.g., 5% HCl) to remove unreacted hydroquinone, and then concentrate. The final product is purified by silica gel chromatography to yield racemic Ethyl 2-(4-hydroxyphenoxy)propanoate.
Method 2: Esterification of (R)-2-(4-hydroxyphenoxy)propanoic acid
To produce the enantiomerically pure ester, one can start with the corresponding chiral acid.
Experimental Protocol:
-
Reaction Setup: Dissolve (R)-2-(4-hydroxyphenoxy)propanoic acid in an excess of ethanol, which serves as both reactant and solvent.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux for several hours to drive the Fischer esterification equilibrium towards the product.
-
Workup: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Isolation & Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate. Purification is typically achieved via distillation or column chromatography.
Method 3: Enzymatic Resolution for Enantiopurity
Enzymatic resolution is a powerful green chemistry approach to separate enantiomers from a racemic mixture of the ester. This method leverages the high stereoselectivity of enzymes, particularly lipases.
Principle of Kinetic Resolution: A lipase enzyme is used to selectively catalyze a reaction (e.g., hydrolysis or transesterification) on one enantiomer of the racemic ester at a much faster rate than the other. For example, a lipase from Candida antarctica can be used to selectively hydrolyze the (S)-ester to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted and thus enriched in the mixture.[2] The unreacted (R)-ester can then be separated from the (S)-acid. This method can achieve very high enantiomeric excess (>99% ee).[2]
Applications and Field Insights
In Agrochemicals: A Cornerstone of Herbicide Synthesis
The primary industrial application of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is as a crucial intermediate for the synthesis of aryloxyphenoxypropionate ("fop") herbicides.[2] These herbicides, such as fenoxaprop-P-ethyl, are highly effective post-emergence herbicides used to control grassy weeds in broadleaf crops. The (R)-enantiomer of this intermediate is essential for imparting the desired high herbicidal activity to the final product.[8]
In Drug Discovery: A Scaffold for Metabolic Therapeutics
The core structure of 2-(4-hydroxyphenoxy)propanoic acid (the hydrolyzed form of the title compound) is a recognized scaffold for designing ligands that target Peroxisome Proliferator-Activated Receptors (PPARs).[8] PPARs are nuclear receptors that play a central role in regulating lipid and glucose metabolism.
-
PPAR Agonists: Drugs that activate PPARs, such as fibrates (PPARα) and thiazolidinediones (PPARγ), are used to treat dyslipidemia and type 2 diabetes, respectively.[9]
-
Relevance: The 2-aryloxypropanoic acid structure is a key feature in several potent PPARα/γ dual agonists.[3] Derivatives of Ethyl 2-(4-hydroxyphenoxy)propanoate can serve as starting points for medicinal chemistry campaigns to develop novel therapeutics for metabolic syndrome by fine-tuning receptor subtype selectivity and potency.[8][10] Research in this area focuses on creating new ligands with improved efficacy and more beneficial pharmacological profiles compared to existing therapies.[3]
Safety and Handling
Based on available safety data sheets, Ethyl 2-(4-hydroxyphenoxy)propanoate presents the following hazards:
-
GHS Classification: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[4]
-
Precautionary Measures: Avoid breathing dust, fumes, or vapors. Use only in well-ventilated areas. Wear protective gloves, clothing, and eye/face protection.[4]
-
Handling: Standard laboratory safety protocols should be followed. In case of contact with skin or eyes, rinse immediately and thoroughly with water. If inhaled, move to fresh air.[4]
-
Storage: Store in a well-ventilated place, keeping the container tightly closed. Recommended storage is at 2-8°C.
References
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Conte, E., et al. (2009). New 2-aryloxy-3-phenyl-propanoic acids as peroxisome proliferator-activated receptors alpha/gamma dual agonists with improved potency and reduced adverse effects on skeletal muscle function. Journal of Medicinal Chemistry, 52(22), 7039-7051. Available from: [Link]
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Conte, E., et al. (2013). New 2-(aryloxy)-3-phenylpropanoic acids as peroxisome proliferator-activated receptor α/γ dual agonists able to upregulate mitochondrial carnitine shuttle system gene expression. Journal of Medicinal Chemistry, 56(3), 865-878. Available from: [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-hydroxyphenoxy)propionate. Retrieved from [Link]
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LookChem. (n.d.). (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate. Retrieved from [Link]
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ChemBK. (n.d.). Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)Propionate. Retrieved from [Link]
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ChemBK. (n.d.). Ethyl (R)-(+)-2-(4-Hydroxyphenoxy)Propionate Introduction. Retrieved from [Link]
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Singh, J., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist... Molecular Pharmacology, 68(3), 763-768. Available from: [Link]
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PubChem. (n.d.). Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate. Retrieved from [Link]
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PubChem. (n.d.). Propanoic acid, 2-(4-hydroxyphenoxy)-, ethyl ester. Retrieved from [Link]
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Wikipedia. (n.d.). PPAR agonist. Retrieved from [Link]
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